Isometamidium bromide
Descripción general
Descripción
Isometamidium Bromide Hydrobromide is an antiparasitic agent . It is used in research tools for infectious disease research . The molecular formula of Isometamidium Bromide Hydrobromide is C28 H26 N7 . Br . Br H and its molecular weight is 621.37 .
Synthesis Analysis
Isometamidium is synthesized by the coupling of diazotised 3′-aminobenzamidine monohydrochloride with homidium chloride to give a mixture of isomers . A validated reversed phase high-performance liquid chromatographic method has been developed for the separation of the major components of isometamidium .
Molecular Structure Analysis
The molecular structure of Isometamidium Bromide Hydrobromide includes a phenanthridinium core . The CAS number of Isometamidium Bromide Hydrobromide is 4174-69-0 .
Chemical Reactions Analysis
An electrochemical method for Isometamidium analysis in milk samples has been described, studying the voltammetric behavior of Isometamidium over an extended pH range using both cyclic voltammetry and differential pulse voltammetry at a glassy carbon electrode .
Physical And Chemical Properties Analysis
Isometamidium Bromide Hydrobromide is a neat product . It is a certified reference material for highly accurate and reliable data analysis .
Aplicaciones Científicas De Investigación
Adaptation of Trypanosoma brucei to Isometamidium
Isometamidium is primarily used as a prophylactic drug to prevent infection of livestock with trypanosomes causing Animal African Trypanosomiasis. However, resistance to isometamidium is a growing concern. Research shows that sub-lethal exposure to isometamidium results in highly resistant trypanosomes, with a crucial mutation in the F1 ATPase γ subunit. This mutation allows loss of kinetoplast DNA (kDNA) and reduces mitochondrial membrane potential, contributing to resistance against isometamidium and other diamidine drugs (Eze et al., 2016).
Nanoparticle Formulation of Isometamidium
Isometamidium hydrochloride (ISMM) has been formulated into nanoparticles using sodium alginate/gum acacia to enhance efficacy at lower doses and minimize side effects. This nanoparticle formulation showed significantly less toxicity compared to the conventional drug in in vitro studies involving equine peripheral blood mononuclear cells, suggesting a potential new method for delivering isometamidium in a safer and more efficient manner (Singh et al., 2016).
Quality Control of Isometamidium Products
Research has led to the development of an improved HPLC method for controlling potentially counterfeit isometamidium products. This method allows for the simultaneous quantitation of major constituents of isometamidium, providing a valuable tool for controlling the quality of commercial preparations of the drug (Schad et al., 2008).
Drug Quality Analysis in West Africa
A study assessing the quality of trypanocidal drugs sold in West Africa revealed a high rate of non-compliance in isometamidium chloride hydrochloride (ISM) products, compromising the efficacy of therapeutic strategies against African Animal Trypanosomosis (AAT). This finding underscores the need for corrective actions against sub-standard trypanocides to combat drug resistance and maintain treatment effectiveness (Bengaly et al., 2018).
Genetic Markers for Isometamidium Resistance
Research identified a genetic marker for isometamidium chloride resistance in Trypanosoma congolense. This discovery provides insight into the mechanisms of drug resistance, potentially aiding in the development of new strategies to overcome resistance in trypanosomiasis-endemic areas (Delespaux et al., 2005).
Safety and Hazards
Direcciones Futuras
Resistance to Isometamidium has been observed due to the alteration of the transport mechanism through the P2/TbAT1 transporter . This highlights the need for clearer and more defined guidelines in the employment of drugs designed for HAT and AAT to avoid inter-species cross-resistance phenomena and retain drugs therapeutic activity .
Propiedades
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;bromide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.2BrH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRCDXAXRAULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Br2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961945 | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isometamidium Bromide Hydrobromide | |
CAS RN |
4174-69-0 | |
Record name | Isometamidium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.